molecular formula C13H12FN5O3S B2386078 1-(5-Fluoropyrimidin-2-yl)-4-(pyridine-3-sulfonyl)piperazin-2-one CAS No. 2309569-02-4

1-(5-Fluoropyrimidin-2-yl)-4-(pyridine-3-sulfonyl)piperazin-2-one

Cat. No.: B2386078
CAS No.: 2309569-02-4
M. Wt: 337.33
InChI Key: KEIFIYXIDPIRTJ-UHFFFAOYSA-N
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Description

1-(5-Fluoropyrimidin-2-yl)-4-(pyridine-3-sulfonyl)piperazin-2-one is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a fluoropyrimidine moiety, a pyridylsulfonyl group, and a piperazinone ring. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Fluoropyrimidin-2-yl)-4-(pyridine-3-sulfonyl)piperazin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 5-fluoropyrimidine with a suitable piperazine derivative under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow biocatalysis, which offers enhanced mass transfer and resource-efficient synthesis. This method utilizes immobilized enzymes to catalyze the reaction, providing high selectivity and yield .

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoropyrimidin-2-yl)-4-(pyridine-3-sulfonyl)piperazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

1-(5-Fluoropyrimidin-2-yl)-4-(pyridine-3-sulfonyl)piperazin-2-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Fluoropyrimidin-2-yl)-4-(pyridine-3-sulfonyl)piperazin-2-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to therapeutic effects in disease treatment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Fluoropyrimidin-2-yl)-4-(pyridine-3-sulfonyl)piperazin-2-one stands out due to its unique combination of a fluoropyrimidine moiety and a pyridylsulfonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

1-(5-fluoropyrimidin-2-yl)-4-pyridin-3-ylsulfonylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN5O3S/c14-10-6-16-13(17-7-10)19-5-4-18(9-12(19)20)23(21,22)11-2-1-3-15-8-11/h1-3,6-8H,4-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEIFIYXIDPIRTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1S(=O)(=O)C2=CN=CC=C2)C3=NC=C(C=N3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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